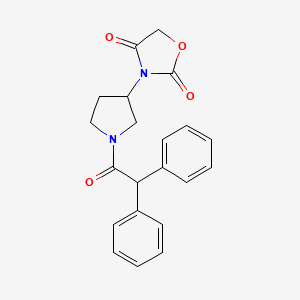![molecular formula C23H23N3O5 B2933633 7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892757-58-3](/img/structure/B2933633.png)
7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a diethylamino group, a chromen-2-one group (which is a type of coumarin), a 1,2,4-oxadiazole ring, and a dimethoxyphenyl group. These groups suggest that the compound could have interesting optical properties and could potentially be used in fluorescence applications .
Wissenschaftliche Forschungsanwendungen
Highly Sensitive Probes for Metal Ions Detection
- Chromium Detection in Living Cells: A study by Mani et al. (2018) developed a highly sensitive coumarin–pyrazolone probe capable of detecting Cr3+ ions. This probe, upon interacting with Cr3+ ions, demonstrated a quick color response from fluorescent green to colorless, indicating significant quenching of fluorescence at 506 nm in dimethyl sulfoxide medium. This finding highlights the probe's potential application in bioimaging and environmental monitoring of chromium ions, utilizing its high sensitivity and specificity for Cr3+ detection in living cells (Mani et al., 2018).
Antioxidant Properties and Electrochemical Behavior
- Electrochemical Studies of Salicylic Acid Derivatives: Poojari et al. (2016) explored the antioxidant properties and electrochemical behavior of acetyl salicylic acid derivatives, highlighting their potential in preventing diseases associated with oxidative stress. These derivatives demonstrated significant antioxidant properties, correlating well with their redox properties, which could be leveraged in developing therapeutic agents or dietary supplements (Poojari et al., 2016).
Fluorescence Probes for Biological Applications
Selective Detection of Sulfite
Sun et al. (2017) synthesized a fluorescent probe for selective detection of sulfite in living cells. This probe, based on a Michael addition mechanism, changes color from orange to yellow with strong blue-green fluorescence upon interaction with sulfite, demonstrating its utility in monitoring sulfite levels in both realistic samples and biological systems (Sun et al., 2017).
Cu-Selective Fluorescent Sensing in Mammalian Kidney Cells
Wani et al. (2016) reported on a coumarin–pyrene based fluorescent probe for the selective detection of Cu2+ ions. The probe exhibited substantial fluorescence quenching upon binding with Cu2+, suggesting its potential as a fluorescent sensor for detecting Cu2+ in biological samples, including mammalian kidney cells (Wani et al., 2016).
Antimicrobial Activity
- Schiff Bases of Coumarin-Incorporated 1,3,4-Oxadiazole Derivatives: Bhat et al. (2013) synthesized Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, evaluating their antimicrobial activity. These compounds showed significant growth inhibition against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Bhat et al., 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-5-26(6-2)15-11-10-14-12-17(23(27)30-19(14)13-15)22-24-21(25-31-22)16-8-7-9-18(28-3)20(16)29-4/h7-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPROLBSXXHGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,4-dimethylphenyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2933551.png)
![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide](/img/structure/B2933552.png)
![1-Methyl-3-(1-(morpholinosulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2933554.png)

![2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B2933558.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide](/img/structure/B2933561.png)


![4-methyl-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2933564.png)

![2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2933567.png)


methanone](/img/structure/B2933573.png)